molecular formula C14H26N2O3 B2637470 5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid CAS No. 300574-81-6

5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid

Cat. No.: B2637470
CAS No.: 300574-81-6
M. Wt: 270.373
InChI Key: LGPSQLNCNGLGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid (CAS: 300574-81-6) is a pentanoic acid derivative featuring a 5-oxo group and a 2,2,6,6-tetramethylpiperidin-4-ylamino substituent. Its molecular formula is C₁₄H₂₆N₂O₃, with a molecular weight of 270.37 g/mol . The compound’s structure combines a carboxylic acid moiety with a sterically hindered piperidine ring, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

IUPAC Name

5-oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2)8-10(9-14(3,4)16-13)15-11(17)6-5-7-12(18)19/h10,16H,5-9H2,1-4H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPSQLNCNGLGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid involves the use of 2,2,6,6-tetramethylpiperidine, a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. The synthetic route typically includes the following steps:

    Formation of the amide bond: This involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable acylating agent to form the amide intermediate.

    Oxidation: The amide intermediate is then oxidized to form the desired this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in:

  • Carbon chain length (e.g., butanoic vs. pentanoic acid backbone).
  • Substituent type (e.g., aromatic, aliphatic, or heterocyclic groups).
  • Functional groups (e.g., oxo, amino, or thiazole moieties).
Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Features
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid (Target) C₁₄H₂₆N₂O₃ 270.37 2,2,6,6-Tetramethylpiperidin-4-yl 300574-81-6 Bulky substituent; enhanced steric hindrance
4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid C₁₃H₂₄N₂O₃ 256.35 Same substituent, shorter chain 63192-78-9 Shorter carbon chain; reduced lipophilicity
5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic acid C₂₀H₂₂N₂O₄ 354.40 Benzyl and phenylacetyl groups 6460-80-6 Aromatic substituents; potential π-π interactions
5-[4-(4-Acetyl-3-hydroxy-2-propylbenzyloxy)phenyl]-5-oxo-3,3-dimethylpentanoic acid C₂₅H₃₀O₆ 426.51 Bulky benzyloxy and acetyl groups - High molecular weight; complex substitution

Physicochemical Properties

  • Solubility: The tetramethylpiperidine substituent in the target compound introduces steric hindrance, which may reduce aqueous solubility compared to analogs with smaller substituents (e.g., butanoic acid derivative in Table 1). However, the carboxylic acid group enhances polarity, partially offsetting this effect.

Biological Activity

5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid (CAS Number: 300574-81-6) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 300574-81-6

Structure

The compound features a piperidine ring substituted with an amino group and a pentanoic acid moiety. This unique structure may contribute to its biological activity through interactions with various biological targets.

Research indicates that this compound may act as an inhibitor in specific biochemical pathways. Its structural components suggest potential interactions with enzymes involved in metabolic processes.

Key Findings from Research Studies

  • Antitumor Activity : In vitro studies have shown that compounds similar to this one can inhibit tumor cell growth by interfering with purine biosynthesis pathways. The structural analogs were tested against methotrexate uptake and showed varying degrees of inhibition on tumor cell lines .
  • Enzyme Inhibition : The compound's ability to inhibit glycinamide ribonucleotide transformylase has been noted, which is crucial for the de novo synthesis of purines. This inhibition can lead to reduced proliferation of cancer cells .
  • Transport System Interaction : Studies suggest that the compound may interact with the reduced folate transport system, affecting the uptake of essential nutrients by cancer cells .

Study 1: Antitumor Efficacy

A study published in Cancer Research investigated the effects of various analogs on cancer cell lines. The results indicated that specific modifications in the structure led to enhanced antitumor activity compared to the parent compound. This suggests that this compound could be optimized for better efficacy .

Study 2: Metabolic Pathway Analysis

Another research effort focused on mapping the metabolic pathways affected by this compound. Using cell culture models, researchers found that treatment with the compound resulted in altered levels of key metabolites associated with cell growth and survival. The findings underscore the potential for this compound in developing targeted cancer therapies .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Antitumor ActivityInhibition of purine biosynthesis
Enzyme InhibitionGlycinamide ribonucleotide transformylase
Interaction with Folate TransportReduced nutrient uptake in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.